![molecular formula C10H10N2O2 B1347194 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-08-4](/img/structure/B1347194.png)

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

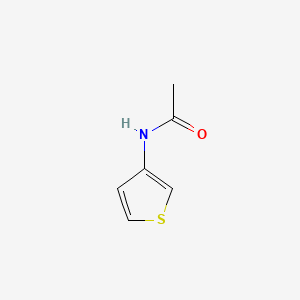

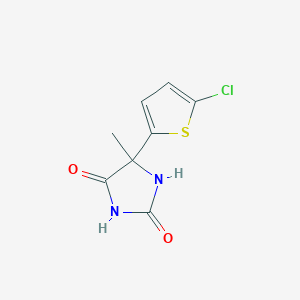

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the empirical formula C10H10N2O2 . It is a solid substance . This compound is part of a class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of considerable research. The most effective protocols for their synthesis have been developed in the past decade . These protocols are metal-free and aim to improve the ecological impact of the classical schemes . The synthesis process involves initial imine formation, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis

The molecular structure of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be represented by the SMILES stringO=C(O)CC1=CN2C(C(C)=CC=C2)=N1 . The InChI code for this compound is 1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a solid substance . Its molecular weight is 190.2 .Scientific Research Applications

Antibacterial Applications

Imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of biological activity, including antibacterial properties. They are considered for use against various bacterial infections .

Antifungal Applications

These compounds also show promise as antifungal agents, providing potential treatment options for fungal infections .

Antiviral Applications

Research indicates that imidazo[1,2-a]pyridine derivatives can be effective in antiviral therapies .

Anti-inflammatory Applications

Their anti-inflammatory properties make them candidates for treating inflammation-related conditions .

Cancer Treatment

Studies suggest that these derivatives could be used in cancer treatment protocols due to their ability to affect cellular processes .

Cardiovascular Diseases

There is potential for these compounds to be used in managing cardiovascular diseases, offering new avenues for therapeutic intervention .

Alzheimer’s Disease

Imidazo[1,2-a]pyridine derivatives are being explored for their use in Alzheimer’s disease treatment, possibly affecting disease progression or symptoms .

Tuberculosis Treatment

In an acute TB mouse model, certain imidazo[1,2-a]pyridine analogues demonstrated significant reduction of bacterial load, indicating their potential as a treatment for tuberculosis .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . There is also interest in exploring environmentally benign synthetic strategies .

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, which include 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, have a broad spectrum of biological activity .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to possess a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to have various biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .

properties

IUPAC Name |

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTZVTJSUDRKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966645 |

Source

|

| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59128-08-4, 5227-98-5 |

Source

|

| Record name | 59128-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)